molecular formula C11H18O5 B042774 Diethyl (3-oxobutyl)malonate CAS No. 4761-26-6

Diethyl (3-oxobutyl)malonate

Cat. No. B042774
CAS RN: 4761-26-6
M. Wt: 230.26 g/mol
InChI Key: ALUWYSWCNMTCSN-UHFFFAOYSA-N
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Description

Diethyl (3-oxobutyl)malonate is a chemical compound with the molecular formula C11H18O5 . It is a derivative of malonic ester and has a molecular weight of 230.258 Da .


Synthesis Analysis

Diethyl malonate can be alkylated in the alpha position through an SN2 reaction with alkyl halides . This reaction replaces an α-hydrogen with an alkyl group and forms a new C-C bond . The synthetic route to synthesize chiral halogenated acetic acids with F, Cl, Br, and H/D isotopic substitution at the α-C-atom starts from diethyl malonate . This reactant is easily available, cheap, and allows the obtainment of target acids in a few reaction steps with great versatility .


Molecular Structure Analysis

The molecular structure of Diethyl (3-oxobutyl)malonate can be analyzed using 1H NMR, element analysis, and confirmed by X-ray crystal structure analysis . The structure exhibits inter-molecular hydrogen bonds of the type O–H–O, leading to the formation of one-dimensional chains .


Chemical Reactions Analysis

Enolates, such as Diethyl (3-oxobutyl)malonate, can be alkylated in the alpha position through an SN2 reaction with alkyl halides . During this reaction, an α-hydrogen is replaced with an alkyl group, and a new C-C bond is formed .


Physical And Chemical Properties Analysis

Diethyl (3-oxobutyl)malonate has a density of 1.1±0.1 g/cm3, a boiling point of 312.7±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 55.4±3.0 kJ/mol and a flash point of 134.3±22.4 °C . The index of refraction is 1.440, and it has a molar refractivity of 56.5±0.3 cm3 .

Mechanism of Action

Target of Action

Diethyl (3-oxobutyl)malonate, also known as diethyl malonate, is a compound that primarily targets carboxylic acids . The compound’s α hydrogens are flanked by two carbonyl groups, making it relatively acidic . This allows it to be easily converted into its enolate ion .

Mode of Action

The mode of action of diethyl (3-oxobutyl)malonate involves the formation of a new C−C bond through the alkylation of enolate ions . This process occurs when the nucleophilic enolate ion reacts with an electrophilic alkyl halide in an S N 2 reaction, displacing the leaving group by backside attack .

Biochemical Pathways

The primary biochemical pathway affected by diethyl (3-oxobutyl)malonate is the malonic ester synthesis . This pathway is a method for preparing a carboxylic acid from an alkyl halide while lengthening the carbon chain by two atoms . The product of a malonic ester alkylation has one acidic α hydrogen remaining, so the alkylation process can be repeated to yield a dialkylated malonic ester .

Pharmacokinetics

For instance, its relatively low molecular weight (230.258 Da ) could potentially enhance its absorption and distribution within the body.

Result of Action

The result of diethyl (3-oxobutyl)malonate’s action is the formation of a substituted monocarboxylic acid . This occurs when the alkylated (or dialkylated) malonic ester undergoes hydrolysis of its two ester groups followed by decarboxylation (loss of CO2) on heating .

Action Environment

The action of diethyl (3-oxobutyl)malonate can be influenced by various environmental factors. For instance, the presence of a base such as sodium ethoxide is necessary for the conversion of malonic ester into its enolate ion . Additionally, the type of alkyl halide used can affect the efficiency of the alkylation process .

Future Directions

The use of malonates such as diethyl malonates shows important uses in the synthesis of carboxylic acids and their derivatives due to its active methylene group . Therefore, Diethyl (3-oxobutyl)malonate could potentially be used in the synthesis of a wide variety of carboxylic acids and methyl ketones .

properties

IUPAC Name

diethyl 2-(3-oxobutyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O5/c1-4-15-10(13)9(7-6-8(3)12)11(14)16-5-2/h9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUWYSWCNMTCSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(=O)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00291471
Record name diethyl (3-oxobutyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00291471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl (3-oxobutyl)malonate

CAS RN

4761-26-6
Record name NSC75766
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75766
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl (3-oxobutyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00291471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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